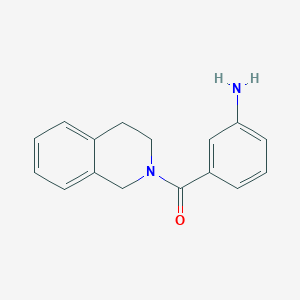

(3-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

Properties

Molecular Formula |

C16H16N2O |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

(3-aminophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |

InChI |

InChI=1S/C16H16N2O/c17-15-7-3-6-13(10-15)16(19)18-9-8-12-4-1-2-5-14(12)11-18/h1-7,10H,8-9,11,17H2 |

InChI Key |

HDPFTSHHCXRBFF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (3-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves the coupling of a 3,4-dihydroisoquinoline derivative bearing a carboxylate or activated carbonyl group with a 3-aminophenyl moiety. The key step is generally an amide bond formation or ketone formation via nucleophilic addition or coupling reactions.

Specific Synthetic Routes

Coupling via Carbodiimide-Mediated Amide Bond Formation

One of the established methods involves the use of carbodiimide coupling agents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) in the presence of additives like 1-hydroxybenzotriazole hydrate (HOBt) and triethylamine in dichloromethane at room temperature. This method allows the coupling of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate with an aminophenyl derivative to form the desired amide linkage. The reaction typically requires prolonged stirring (up to 9 days) to achieve moderate yields (~24%).

| Parameter | Details |

|---|---|

| Starting material | tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate |

| Coupling agent | EDC·HCl |

| Additives | HOBt, triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 20 °C |

| Reaction time | 216 hours (9 days) |

| Yield | 24% |

| Purification | Flash column chromatography (DCM/MeOH 90:10) |

Carbonyl Activation Using Carbonyl Diimidazole (CDI)

Another route involves activating the carboxylate group of the isoquinoline derivative with 1,1'-carbonyl diimidazole (CDI) in dichloromethane at room temperature for 3 hours, followed by addition of the aminophenyl compound and stirring overnight. This method yields the amide product with moderate efficiency (~27%) after purification by preparative HPLC.

| Parameter | Details |

|---|---|

| Starting material | tert-Butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate |

| Activating agent | 1,1'-Carbonyl diimidazole (CDI) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature |

| Activation time | 3 hours |

| Coupling time | Overnight |

| Yield | 27% |

| Purification | Preparative HPLC |

Organolithium Addition and Palladium-Catalyzed Coupling

In a related ketone synthesis involving isoquinoline derivatives, organolithium reagents (e.g., phenyllithium) are added to chloro-substituted isoquinoline ketones at 0 °C, followed by palladium-catalyzed cross-coupling using Pd2(dba)3 and SPhos ligand under reflux. The product is isolated by column chromatography with yields around 38-49%. Although this method is demonstrated for related compounds, it provides insight into potential synthetic approaches for the target compound.

| Parameter | Details |

|---|---|

| Starting material | (4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone |

| Organolithium reagent | Phenyllithium |

| Catalyst | Pd2(dba)3 (2.5 mol%), SPhos (5 mol%) |

| Solvent | Not specified (typical: THF or similar) |

| Temperature | 0 °C for addition, reflux for coupling |

| Reaction time | 1 hour addition, 1 hour reflux |

| Yield | 38-49% |

| Purification | Column chromatography (SiO2, pentane/EtOAc) |

Data Table Summarizing Preparation Methods

| Method No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Carbodiimide-mediated coupling | EDC·HCl, HOBt, triethylamine, DCM, 20 °C, 216 h | 24 | Long reaction time, moderate yield |

| 2 | Carbonyl activation (CDI) | CDI, DCM, room temp, 3 h activation + overnight coupling | 27 | Moderate yield, purification by HPLC |

| 3 | Organolithium addition + Pd catalysis | Phenyllithium, Pd2(dba)3, SPhos, 0 °C addition + reflux coupling | 38-49 | Applicable to related ketones, good yield |

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, TBHP, and other oxidizing agents.

Reduction: Hydrogen gas, palladium catalysts.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core .

Scientific Research Applications

The compound (3-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone, also known as 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline, has a tetrahydroisoquinoline core, a structural motif found in natural products and synthetic drugs. It has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry: It serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.

- Biology: The compound has been studied for its potential as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, relevant in cancer immunotherapy.

- Medicine: Derivatives of the compound have shown promise in treating neurodegenerative disorders and as antimicrobial agents.

- Industry: It is used in developing new materials and as an intermediate in synthesizing pharmaceuticals.

This compound can undergo various chemical reactions:

- Oxidation: Using reagents like hydrogen peroxide or tert-butyl hydroperoxide (TBHP) to form corresponding quinoline derivatives.

- Reduction: Using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

- Substitution: Undergoing nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the tetrahydroisoquinoline core.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline involves its interaction with specific molecular targets. For instance, as an inhibitor of the PD-1/PD-L1 pathway, the compound binds to the PD-1 receptor, preventing its interaction with PD-L1 and thereby enhancing the immune response against cancer cells . The molecular pathways involved include the modulation of immune checkpoint signaling, which is crucial for the regulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chlorinated Derivatives

- CIQ (486427-17-2): (3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a selective potentiator of GluN2C/D-containing NMDA receptors. Its 3-chloro and methoxy groups enhance receptor binding via hydrophobic and hydrogen-bonding interactions .

- Compound 156: (3-Chlorophenyl)(6,7-dimethoxy-1-(4-methoxystyryl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone shows similar GluN2C potentiation, with the styryl group increasing steric bulk .

Comparison: The target compound’s 3-amino group introduces an electron-donating moiety, which may reduce NMDA receptor affinity compared to CIQ’s electron-withdrawing Cl. However, the amino group could facilitate interactions with polar residues in other targets (e.g., enzymes).

Methoxy-Substituted Derivatives

- TQ9: (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone exhibits tumor-specific cytotoxicity (TS = 12.5) by inducing autophagy in squamous cell carcinoma cells .

- Compound 90: (6,7-Dimethoxy-1-((3-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone demonstrates moderate GluN2C activity .

Comparison: The 3-amino group may reduce cytotoxicity compared to TQ9’s 3,4-dimethoxyphenyl group but could improve selectivity for non-cancerous cells due to altered metabolic pathways.

Amino and Heterocyclic Derivatives

- Compound 9: (4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone inhibits butyrylcholinesterase (BChE) with IC₅₀ < 1 µM, targeting both catalytic and peripheral anionic sites .

- Morpholino Derivative (349118-99-6): (3,4-Dihydroisoquinolin-2(1H)-yl)(morpholino)methanone has uncharacterized activity but shares structural similarities with BChE inhibitors .

Molecular Properties and Pharmacokinetics

A comparative analysis of key physicochemical properties is summarized below:

Key Observations :

- The target compound’s lower molecular weight and LogP suggest improved solubility compared to CIQ and TQ7.

Biological Activity

The compound (3-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone , also known as 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline, is a member of the tetrahydroisoquinoline class of compounds. This structural motif is prevalent in various natural products and synthetic drugs, often associated with diverse biological activities and therapeutic potentials.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2O |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | (3-aminophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |

| InChI | InChI=1S/C16H16N2O/c17-15-7-3-6-13(10-15)16(19)18-9-8-12-4-1-2-5-14(12)11-18/h1-7,10H,8-9,11,17H2 |

| InChI Key | HDPFTSHHCXRBFF-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of the PD-1/PD-L1 pathway. By binding to the PD-1 receptor, it prevents its interaction with PD-L1, thereby enhancing immune responses against cancer cells.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. The inhibition of the PD-1 pathway is particularly significant in the context of immunotherapy for cancer treatment. Studies have shown that such inhibitors can lead to increased T-cell activation and proliferation in the tumor microenvironment .

Enzyme Inhibition

The compound has also been investigated for its role as a non-peptide dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV is an enzyme involved in glucose metabolism and is a target for diabetes treatment. Compounds with similar structures have demonstrated effective inhibition of DPP-IV activity, suggesting potential applications in managing type 2 diabetes .

Neuroprotective Effects

There are indications that tetrahydroisoquinoline derivatives may possess neuroprotective properties. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . Further studies are needed to elucidate these mechanisms.

Study 1: PD-1/PD-L1 Pathway Inhibition

A study conducted on various isoquinoline derivatives demonstrated that this compound effectively inhibited the PD-L1 interaction with PD-1 in vitro. This inhibition led to enhanced cytotoxic T lymphocyte activity against tumor cells expressing PD-L1.

Study 2: DPP-IV Inhibition

In another research effort focusing on DPP-IV inhibitors, (3-amino phenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone was synthesized and tested alongside other derivatives. The results indicated that this compound exhibited significant inhibitory activity against DPP-IV, leading to improved glucose tolerance in diabetic models .

Study 3: Neuroprotective Potential

A recent investigation into the neuroprotective effects of tetrahydroisoquinoline derivatives revealed that compounds similar to this compound showed promise in reducing neuronal apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of mitochondrial function and reduction of reactive oxygen species .

Q & A

Q. What are the recommended synthetic routes for (3-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone, and how can purity be ensured?

The compound is typically synthesized via a multi-step protocol involving condensation reactions. For example, analogous dihydroisoquinoline derivatives are prepared by refluxing intermediates (e.g., 4-amino acetophenone) with ethanolic solutions of precursors under acidic catalysis (e.g., acetic acid), followed by ice-water quenching and filtration . Purity is monitored using thin-layer chromatography (TLC) and confirmed via HPLC or NMR. Recrystallization from ethanol or methanol is commonly employed for final purification .

Q. How is the structural integrity of this compound validated in academic research?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Parameters such as bond lengths (mean C–C = 0.003 Å), R factor (0.041), and torsion angles (e.g., −179.55° for aromatic rings) are critical for validating the dihydroisoquinoline core and ketone linkage . Complementary techniques include FT-IR (to confirm NH/CO groups) and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. What biological activity assays are relevant for this compound?

The compound’s bioactivity is assessed through:

- Antimicrobial assays : Broth microdilution methods (MIC determination against bacterial/fungal strains) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., IC50 calculations) .

- Neurotoxicity studies : In vitro models (e.g., SH-SY5Y cells) to evaluate dopamine receptor interactions .

Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are essential for reliability .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?

Catalyst screening (e.g., Lewis acids like ZnCl₂) and solvent optimization (e.g., DMF for improved solubility) enhance reaction efficiency. Microwave-assisted synthesis reduces reaction time (e.g., from 6 h to 1 h) while maintaining >95% purity . Chirality preservation requires inert atmospheres (N₂/Ar) to prevent racemization during ketone formation .

Q. How should researchers address contradictions in bioactivity data across studies?

Discrepancies often arise from:

- Matrix degradation : Organic degradation during prolonged assays (e.g., 9-hour incubations) alters bioactivity. Stabilizing samples at 4°C mitigates this .

- Strain variability : Antimicrobial results vary with bacterial subspecies; standardized ATCC strains and CLSI guidelines improve reproducibility .

Meta-analyses of dose-response curves and adjuvant effects (e.g., synergy with existing drugs) clarify mechanistic insights .

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding affinities to receptors like dopamine transporters or kinase enzymes. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity . Validation via molecular dynamics simulations (e.g., 100 ns trajectories) assesses binding stability .

Q. What methodologies characterize environmental or metabolic degradation pathways?

- Photodegradation : HPLC-MS identifies byproducts under UV/visible light exposure.

- Enzymatic metabolism : Liver microsome assays (e.g., rat S9 fractions) reveal Phase I/II metabolites .

- Stability studies : Accelerated stability testing (40°C/75% RH) over 30 days evaluates shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.